(Z)-N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide
Description
Properties
Molecular Formula |
C19H13N3O2S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(2,3-diphenyl-1,2,4-thiadiazol-5-ylidene)furan-2-carboxamide |
InChI |
InChI=1S/C19H13N3O2S/c23-18(16-12-7-13-24-16)21-19-20-17(14-8-3-1-4-9-14)22(25-19)15-10-5-2-6-11-15/h1-13H |
InChI Key |
QSCUMSQCKDGVHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=O)C3=CC=CO3)SN2C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 2,3-diphenyl-1,2,4-thiadiazole under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that (Z)-N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide exhibits significant anticancer properties. Studies have shown that derivatives of thiadiazoles often demonstrate cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cancer Cell Line | Percent Growth Inhibition |
|---|---|---|
| (Z)-N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide | SNB-19 | 86.61% |
| (Z)-N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide | OVCAR-8 | 85.26% |
| (Z)-N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide | NCI-H40 | 75.99% |
These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms such as inhibition of cell proliferation and induction of cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. The presence of both the thiadiazole and furan moieties is believed to enhance its efficacy against a range of pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1 μg/mL |
| Candida albicans | 5 μg/mL |
These results indicate that the compound could be a potential candidate for developing new antimicrobial agents.
Antioxidant Properties
Antioxidant activity is another area where (Z)-N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide shows promise. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases:
| Assay Type | IC50 Value |
|---|---|
| DPPH Scavenging Activity | 40.9 μg/mL |
This data suggests that the compound can effectively neutralize free radicals, thus potentially offering protective effects against oxidative damage.
Mechanistic Insights
The mechanisms underlying the biological activities of (Z)-N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide are still being elucidated. Preliminary studies suggest that its interactions with specific biological targets may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell metabolism.
- Induction of Oxidative Stress : It may promote reactive oxygen species production in cancer cells leading to apoptosis.
Mechanism of Action
The mechanism of action of (Z)-N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations :
- The target compound’s furan-2-carboxamide group introduces a planar, electron-rich heterocycle, which may enhance binding to aromatic residues in biological targets compared to SCH 202676’s simpler methanamine group .
- Substituents on the benzyl ring (e.g., methoxy, chloro, amino) in analogs significantly impact synthetic yields, suggesting that steric and electronic factors govern reactivity .
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are absent, inferences can be drawn from analogs:
Table 2: Bioactivity and Stability Trends
Key Findings :
- The thiadiazole core in the target compound confers stability against hydrolysis, similar to SCH 202676, which retains activity in physiological conditions .
- The furan-2-carboxamide group may improve target selectivity compared to SCH 202676’s smaller amine group, as larger substituents often reduce off-target effects .
Electronic and Steric Effects
Biological Activity
(Z)-N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will delve into its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (Z)-N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide is C₁₉H₁₃N₃O₂S, with a molecular weight of 345.39 g/mol. The compound features a thiadiazole ring fused with a furan moiety, which is significant for its biological properties. The (Z)-configuration around the ylidene bond indicates that the substituents on either side of the double bond are on the same side, influencing its chemical behavior and interactions with biological targets .
Synthesis Methods
The synthesis of (Z)-N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide typically involves multi-step synthetic routes. These can include the reaction of furan derivatives with thiadiazole precursors under various conditions such as conventional heating or microwave irradiation to enhance yields and reaction rates .
Anticancer Activity
Research indicates that compounds containing thiadiazole rings exhibit significant anticancer activities. For instance, related compounds have shown promising antiproliferative effects against various human cancer cell lines. A study highlighted that derivatives of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide demonstrated selective inhibition against breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines . The mechanism of action is often linked to the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis .
Antimicrobial Activity
Thiadiazole derivatives have also been noted for their antimicrobial properties. Compounds similar to (Z)-N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide have shown efficacy against various bacterial and fungal strains . The presence of the furan ring enhances the lipophilicity of these compounds, facilitating better membrane penetration and interaction with microbial targets.
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives can be significantly influenced by their structural features. The presence of electron-withdrawing groups or specific substitutions on the thiadiazole ring can enhance their potency. For example:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-nitrophenyl)thiadiazole | Contains a nitro group | Enhanced anticancer activity |
| 1,3,4-Thiadiazole derivatives | Various substitutions possible | Broad spectrum of biological activities |
| 5-Amino-thiadiazole | Amino group substitution | Potential for different reactivity patterns |
These variations illustrate how modifications can lead to improved pharmacological profiles .
Case Studies
Several studies have investigated the biological activities of thiadiazole-based compounds:
- Anticancer Efficacy : A study reported that specific thiadiazole derivatives exhibited IC50 values in the nanomolar range against cancer cell lines while showing selectivity for tumor cells over normal cells .
- Molecular Docking Studies : Molecular docking analyses have identified key interactions between these compounds and VEGFR-2, suggesting a mechanism for their anticancer properties .
- Antimicrobial Testing : In vitro assays demonstrated that certain derivatives showed significant inhibition against pathogenic bacteria and fungi, indicating their potential as antimicrobial agents .
Q & A
Q. What are the optimal synthetic routes for (Z)-N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiadiazole core via cyclization of thiourea precursors under acidic conditions (e.g., H₂SO₄ or PCl₃) .
- Step 2 : Introduction of the furan-2-carboxamide moiety through nucleophilic substitution or condensation reactions.
- Step 3 : Stereochemical control of the (Z)-configuration using reagents like bromine or iodine for oxidation and stabilization . Key considerations include reaction temperature (60–80°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane). Yields range from 21–45% depending on substituents .
Q. How is the structural integrity of this compound confirmed?
Characterization employs:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., δ 7.05–7.55 ppm for aromatic protons) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z 436.49 for C₂₁H₂₀N₆O₃S) .
- IR spectroscopy : Peaks at 2190 cm⁻¹ (C≡N) and 1650–1700 cm⁻¹ (C=O) .
Q. What preliminary biological screening methods are used?
- In vitro cytotoxicity assays (e.g., MTT on cancer cell lines like HeLa or MCF-7) .
- Antimicrobial testing : Disk diffusion against E. coli or S. aureus .
- Enzyme inhibition studies : Fluorescence-based assays for kinases or proteases .
Advanced Research Questions
Q. How do structural modifications influence bioactivity?
- Substituent effects :
| Substituent Position | Activity Trend | Example |
|---|---|---|
| Thiadiazole C-3 phenyl | ↑ Anticancer IC₅₀ | 2,3-Diphenyl derivatives show 3-fold higher potency vs. mono-phenyl . |
| Furan O-methylation | ↓ Solubility | Methoxy groups reduce logP by 0.5 units . |
- Mechanistic insights : The furan carboxamide moiety enhances hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets) .
Q. How can contradictions between in vitro and in vivo data be resolved?
- Pharmacokinetic profiling : Assess bioavailability via HPLC-MS in rodent plasma .
- Metabolite identification : Liver microsome assays to detect inactive/degraded products .
- Model selection : Use xenografts with humanized liver models to mimic human metabolism .
Q. What strategies improve selectivity for therapeutic targets?
- Computational docking : Molecular dynamics simulations to optimize binding to specific receptors (e.g., M1 muscarinic acetylcholine receptors) .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance target tissue uptake .
- Co-crystallization studies : X-ray diffraction with target proteins (e.g., RNF5 E3 ligase) to refine binding modes .
Q. How is stereochemical purity maintained during synthesis?
- Chiral HPLC : Resolve (Z)/(E) isomers using amylose-based columns .
- Circular Dichroism (CD) : Monitor configuration stability under varying pH (4–9) .
Data Contradiction Analysis
Q. Why do similar thiadiazole derivatives show divergent bioactivity?
- Electronic effects : Electron-withdrawing groups (e.g., -CF₃) increase electrophilicity, enhancing covalent binding .
- Steric hindrance : Bulky substituents (e.g., morpholinoethyl) reduce off-target interactions .
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize discrepancies .
Q. What analytical methods validate compound stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
